3-Bromo-2-(thiolan-3-yloxy)pyridine
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Overview
Description
3-Bromo-2-(thiolan-3-yloxy)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the 3-position and a thiolan-3-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(thiolan-3-yloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a bromine atom at the 3-position.
Formation of Thiolan-3-yloxy Group: The thiolan-3-yloxy group is introduced through a nucleophilic substitution reaction, where a thiol derivative reacts with the pyridine ring under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(thiolan-3-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The thiolan-3-yloxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the thiolan-3-yloxy group can yield sulfoxides or sulfones.
Reduction Products: Reduction can lead to the formation of thiol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals.
Industry: It can be utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(thiolan-3-yloxy)pyridine depends on its specific application and the target it interacts with. Generally, the compound may exert its effects through:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a thiolan-3-yloxy group.
2-Bromo-3-pyridinol: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
3-Bromo-2-(thiolan-3-yloxy)pyridine is unique due to the presence of the thiolan-3-yloxy group, which imparts distinct chemical and physical properties compared to other brominated pyridine derivatives
Properties
IUPAC Name |
3-bromo-2-(thiolan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-8-2-1-4-11-9(8)12-7-3-5-13-6-7/h1-2,4,7H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUOUDUBCLVZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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